2-Bromo-6-morpholinobenzaldehyde

Overview

Description

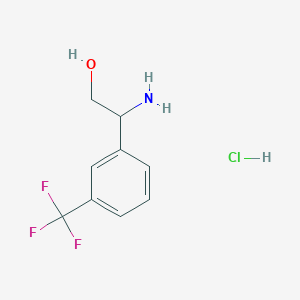

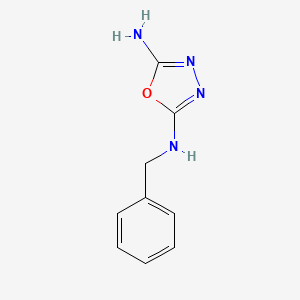

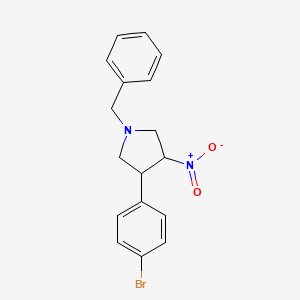

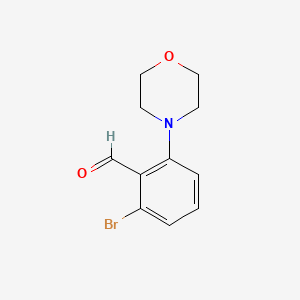

2-Bromo-6-morpholinobenzaldehyde is an organic compound with the molecular formula C11H12BrNO2 . It is used in various chemical reactions as a building block .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction , and Density Functional Theory (DFT) calculations . These techniques can provide information about the compound’s geometry, molecular electrostatic potential, and frontier orbital gap .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, similar compounds have been involved in various reactions. For instance, intramolecular benzyne–diene [4 + 2] cycloaddition has been realized using a cleavable silicon tether .Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.12 . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the available literature.Scientific Research Applications

1. Synthesis of Benzazepines

A study by Wang et al. (2015) utilized a Bronsted acid catalyzed redox-annulated cascade reaction with 2-arylpyrroles and 2-morpholinobenzaldehydes, including 2-Bromo-6-morpholinobenzaldehyde, to synthesize structurally diverse 1,2-pyrrole-annulated benzazepines. These compounds were produced in yields of 25–65% and are significant in the construction of new C(sp2)–C(sp3) bonds (Wang et al., 2015).

2. Synthesis of Quinolines

Bonacorso et al. (2018) reported the successful synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines like morpholine. These compounds displayed strong interactions with ct-DNA, suggesting potential biomedical applications (Bonacorso et al., 2018).

3. Gene Activation in Zebrafish Embryos

Ando et al. (2001) described a technique for photo-mediated gene activation in zebrafish embryos using caged RNA/DNA, where a synthetic compound related to this compound was used to form a covalent bond with RNA's phosphate moiety. This method offers an alternative to the traditional gene 'knockdown' approach (Ando et al., 2001).

4. Synthesis of Pyrimidine Derivatives

Chaudhary et al. (2012) synthesized a novel series of 6-bromo-3-(2-morpholino methyl amino)-6-substituted phenyl pyrimidine-4-yl-2H-chromone-2-one. These compounds showed significant analgesic activity and were evaluated for acute ulcerogenic activity, demonstrating the potential for medicinal applications (Chaudhary et al., 2012).

5. Synthesis of Muscarinic Agonists

Kumar et al. (2007) used 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine for synthesizing potent antimicrobials, highlighting its utility in pharmaceutical research (Kumar et al., 2007).

6. Thermotropic Dendrimers

Percec et al. (1994) described the synthesis of AB 2 monomers including 6-bromo-1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)hexane, where derivatives of this compound were used, leading to hyperbranched polymers with potential applications in materials science (Percec et al., 1994).

Mechanism of Action

Target of Action

Compounds like 2-Bromo-6-(morpholino)benzaldehyde often target specific enzymes or receptors in the body. The bromine atom can make the compound more reactive, allowing it to interact with its targets .

Mode of Action

The compound may interact with its targets through various mechanisms, such as free radical bromination, nucleophilic substitution, or oxidation . The bromine atom can form a bond with a target molecule, altering its structure and function .

Biochemical Pathways

The compound might affect various biochemical pathways, depending on its specific targets. For example, it could inhibit an enzyme, blocking a specific pathway and affecting the synthesis of certain molecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like 2-Bromo-6-(morpholino)benzaldehyde would depend on its chemical structure. The presence of the bromine atom and the morpholino group could affect its solubility, stability, and how it is metabolized in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It could lead to changes in cellular function, gene expression, or signal transduction pathways .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

2-Bromo-6-morpholinobenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. The interaction between this compound and aldehyde dehydrogenase is crucial for its biochemical activity, as it influences the enzyme’s catalytic function. Additionally, this compound can form covalent bonds with amino acid residues in proteins, leading to modifications that affect protein function and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell proliferation and survival. Furthermore, it has been reported to alter cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation, thereby affecting the energy balance within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. This inhibition can result in altered drug metabolism and potential drug-drug interactions. Additionally, this compound can modulate gene expression by binding to transcription factors and influencing their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can promote beneficial outcomes, such as enhanced cell survival and tissue regeneration. At high doses, this compound can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. One key enzyme involved in its metabolism is aldehyde dehydrogenase, which catalyzes the oxidation of this compound to its corresponding carboxylic acid. This metabolic conversion is essential for the compound’s elimination from the body. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that the compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments through various mechanisms, including post-translational modifications and targeting signals. For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with nuclear proteins and influence gene expression. Additionally, the compound can be localized to the mitochondria, where it can modulate mitochondrial function and energy production .

properties

IUPAC Name |

2-bromo-6-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-2-1-3-11(9(10)8-14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTXZSQCKQMNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743094 | |

| Record name | 2-Bromo-6-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

736990-82-2 | |

| Record name | 2-Bromo-6-(4-morpholinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736990-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.